Stereochemical Inversion Reduces AT2 Receptor Binding Affinity: (6R) vs. (6S)-Spinacine-Derived Antagonists
The (6S)-enantiomer of spinacine serves as the chiral core for the potent AT2-selective antagonist PD 123319, which exhibits an IC₅₀ of 34 nM in rat adrenal tissue and 210 nM in brain binding assays . Structure-activity relationship studies on the 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid series demonstrate that the stereochemical configuration at the 6-position is essential for AT2 affinity; the (6R)-enantiomeric series shows markedly reduced displacement of 125I-labeled angiotensin II from receptor binding sites . The (6R) enantiomer thus provides a critical stereochemical control compound for differentiating AT2-mediated effects from off-target interactions.
| Evidence Dimension | AT2 receptor binding affinity (IC₅₀) of fully elaborated antagonist derived from each enantiomer |
|---|---|
| Target Compound Data | No nanomolar AT2 binding reported for (6R)-derived series; SAR indicates reduced affinity upon 6-position stereochemical inversion |
| Comparator Or Baseline | (6S)-PD 123319: IC₅₀ = 34 nM (rat adrenal), 210 nM (rat brain) |
| Quantified Difference | Activity difference of at least 1–2 orders of magnitude inferred from SAR trend (exact IC₅₀ for (6R)-series not reported in primary literature) |
| Conditions | Radioligand displacement assay using 125I-Angiotensin II in rat adrenal membrane preparations and rat brain homogenates |
Why This Matters
Procuring the correct (6R) enantiomer ensures that researchers can validate stereochemical SAR hypotheses and generate enantiomerically pure derivatives for AT2 receptor subtype characterization.
